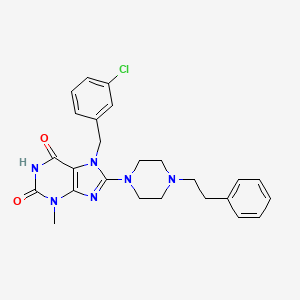![molecular formula C22H29N5O4 B14085576 9-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14085576.png)
9-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 9-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique structure that includes a pyrimido[2,1-f]purine core, which is a fused bicyclic system, and a 3,4-dimethoxyphenyl group attached via an ethyl linker. The presence of multiple functional groups, including methoxy, methyl, and propyl groups, contributes to its diverse chemical reactivity and potential biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimido[2,1-f]purine core, followed by the introduction of the 3,4-dimethoxyphenyl group through a series of substitution reactions. The reaction conditions often involve the use of strong bases, such as sodium hydride (NaH), and organic solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium on carbon (Pd/C), can enhance the efficiency of hydrogenation steps required to introduce the tetrahydropyrimidine ring. Additionally, purification techniques like column chromatography and recrystallization are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
9-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione: undergoes various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can undergo reduction reactions to form dihydro derivatives.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using Pd/C or lithium aluminum hydride (LiAlH₄).
Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of dihydro and tetrahydro derivatives.
Substitution: Formation of nitro, halogenated, or other substituted derivatives.
Applications De Recherche Scientifique
9-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 9-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in cellular processes. For example, it could inhibit the activity of certain kinases or interact with DNA to modulate gene expression. The exact molecular targets and pathways depend on the specific biological context and the structure-activity relationship of the compound.
Comparaison Avec Des Composés Similaires
9-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione: can be compared with other similar compounds, such as:
3,4-Dimethoxyphenethylamine: An analogue with similar methoxy groups but different core structure.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Shares the dimethoxyphenyl group but has a different bicyclic core.
N-(3,4-Dimethoxyphenethyl)acetamide: Contains the same 3,4-dimethoxyphenyl group but differs in the rest of the structure.
The uniqueness of This compound lies in its specific combination of functional groups and the pyrimido[2,1-f]purine core, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C22H29N5O4 |
|---|---|
Poids moléculaire |
427.5 g/mol |
Nom IUPAC |
9-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H29N5O4/c1-5-10-27-20(28)18-19(24(2)22(27)29)23-21-25(11-6-12-26(18)21)13-9-15-7-8-16(30-3)17(14-15)31-4/h7-8,14H,5-6,9-13H2,1-4H3 |
Clé InChI |
DENRKYXFKDCUBI-UHFFFAOYSA-N |
SMILES canonique |
CCCN1C(=O)C2=C(N=C3N2CCCN3CCC4=CC(=C(C=C4)OC)OC)N(C1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


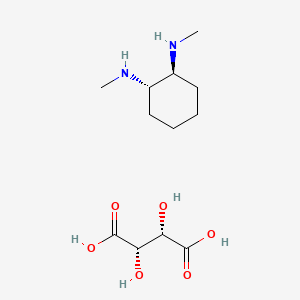
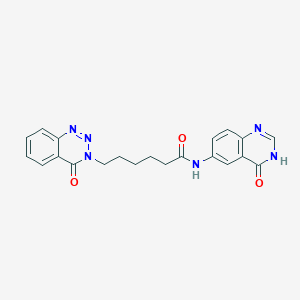
![2-(4-Bromophenyl)-3-chloro-6-methylimidazo[1,2-a]pyridine](/img/structure/B14085506.png)


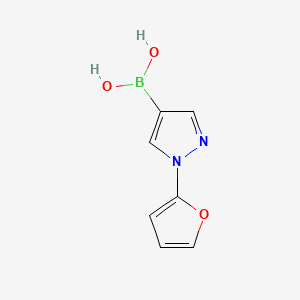
![4-(4-chlorophenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14085532.png)
![1-(3-Methoxyphenyl)-7-methyl-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085535.png)
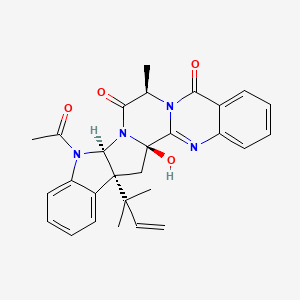
![(4-{5-Bromo-2-chloropyrrolo[2,3-d]pyrimidin-7-yl}piperidin-1-yl) tert-butyl formate](/img/structure/B14085539.png)
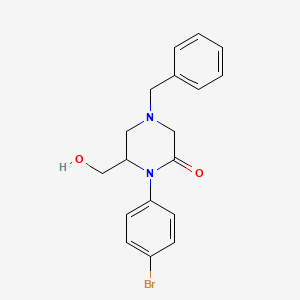
![7-Bromo-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085549.png)
![2-(3-Methoxypropyl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085553.png)
